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Abstract

o-lsopropenyltoluene, with the CAS registry number 7399-49-7, is an aromatic hydrocarbon
of significant interest in organic synthesis and polymer science.[1] Structurally, it is
characterized by a toluene backbone substituted with an isopropenyl group at the ortho
position.[1] This guide provides a comprehensive technical overview of its chemical and
physical properties, spectroscopic profile, synthesis methodologies, key chemical reactions,
and safety and toxicological data. The content is tailored for researchers, scientists, and
professionals in drug development who may utilize this compound as a versatile chemical
intermediate.

Chemical and Physical Properties

o-Isopropenyltoluene is a colorless to pale yellow liquid with a characteristic aromatic odor.[1]
It is a volatile compound that is soluble in common organic solvents but has limited solubility in
water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of o-Isopropenyltoluene
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Property Value Source

CAS Number 7399-49-7 [2]

Molecular Formula CioH12 [1][2]

Molecular Weight 132.20 g/mol [3]

Appearance Colorless to pale yellow liquid [1]

Odor Aromatic [1]

Boiling Point 54 °C at 11 mmHg ChemicalBook[4]
Density 0.894 g/mL at 25 °C ChemicalBook[4]
Refractive Index (n2°/D) 1.515 ChemicalBook[4]

Soluble in organic solvents,

Solubility ) ) [1]
sparingly soluble in water
1-Methyl-2-(1-
methylethenyl)benzene, o-

Synonyms [1][2]

Methyl-a-methylstyrene, o,a-

Dimethylstyrene

Spectroscopic Profile

The structural elucidation of o-isopropenyltoluene is supported by various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide detailed information about the molecular structure.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. The

aromatic protons will appear as a complex multiplet in the aromatic region. The two vinyl

protons will likely appear as distinct signals, and the two methyl groups will also have

characteristic chemical shifts.
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e 13C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon
atom in the molecule. The aromatic carbons will resonate in the downfield region typical for
sp? hybridized carbons in a benzene ring. The sp2 carbons of the isopropenyl group and the
sp? hybridized methyl carbons will also have characteristic chemical shifts.[5]

Table 2: Predicted NMR Data for o-Isopropenyltoluene

Nucleus Predicted Chemical Shift (ppm)

'H NMR Aromatic (4H, m), Vinyl (2H, two s), Isopropenyl
CHs (3H, s), Ring CHs (3H, s)

13C NMR Aromatic (6C), Vinyl (2C), Methyl (2C)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
The data presented here is based on typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of o-isopropenyltoluene shows a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern is indicative of the structure,
with common fragments arising from the loss of a methyl group or other characteristic
cleavages of the isopropenyl side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key
functional groups. These include C-H stretching vibrations for the aromatic ring and the vinyl
group, C=C stretching for the aromatic ring and the isopropenyl group, and C-H bending
vibrations.[6]

Synthesis of o-Isopropenyltoluene

Several synthetic routes can be envisioned for the preparation of o-isopropenyltoluene. Two

plausible methods are outlined below.

Wittig Reaction
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A common method for the synthesis of alkenes is the Wittig reaction. This approach would
involve the reaction of a suitable phosphonium ylide with a ketone. For o-isopropenyltoluene,
this could be achieved by reacting 2-methylacetophenone with
methylenetriphenylphosphorane.

Diagram 1: Wittig Reaction for the Synthesis of o-lsopropenyltoluene

\ Wittig Reaction

[Z—Methylacetophenonej *

PE)-Isopropenyltoluena E’riphenylphosphine oxida

Methylenetriphenylphosphorane
(PhsP=CH2)

Click to download full resolution via product page
Caption: Synthesis of o-isopropenyltoluene via Wittig reaction.
Experimental Protocol: General Procedure for Wittig Reaction

» Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend
methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the
suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the
mixture to warm to room temperature and stir until the ylide is formed (typically indicated by
a color change).

o Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 2-
methylacetophenone in anhydrous THF dropwise.

o Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a
saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl
ether.

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.
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Grignard Reaction followed by Dehydration

An alternative synthesis involves the addition of a Grignard reagent to a ketone, followed by the
dehydration of the resulting tertiary alcohol. In this case, o-tolylmagnesium bromide would be
reacted with acetone.

Diagram 2: Grignard Reaction for the Synthesis of o-Isopropenyltoluene

G—Tolylmagnesium bromide) Grignard Reaction

| | - H
| 2-(o-Tolyl)propan-2-ol Dehydration (€.g., H2S0s, heat) o-Isopropenyltoluene
[ [

Click to download full resolution via product page
Caption: Synthesis of o-isopropenyltoluene via Grignard reaction.
Experimental Protocol: General Procedure for Grignard Reaction and Dehydration

o Grignard Reagent Formation: Prepare the Grignard reagent by reacting 2-bromotoluene with
magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

o Reaction with Acetone: To the freshly prepared Grignard reagent, add a solution of acetone
in anhydrous diethyl ether dropwise at 0 °C.

o Work-up: After the addition is complete, allow the reaction to warm to room temperature and
then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

« |solation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers,
dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain
the crude tertiary alcohol.

o Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of a strong
acid, such as sulfuric acid or p-toluenesulfonic acid, and remove the water formed
azeotropically.
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 Purification: The resulting o-isopropenyltoluene can be purified by distillation under
reduced pressure.

Chemical Reactivity and Applications

The isopropenyl group in o-isopropenyltoluene is the primary site of its chemical reactivity,
undergoing reactions typical of alkenes.

Polymerization

o-Isopropenyltoluene can serve as a monomer in polymerization reactions, similar to styrene.
[71[8] The presence of the methyl group on the aromatic ring can influence the properties of the
resulting polymer, such as its glass transition temperature and solubility.

Electrophilic Addition

The double bond of the isopropenyl group is susceptible to electrophilic attack. Reactions such
as hydrogenation, halogenation, and hydrohalogenation will proceed to give the corresponding
saturated derivatives. For instance, hydrogenation over a platinum or palladium catalyst will
yield o-cymene.

Diagram 3: Electrophilic Addition to o-lsopropenyltoluene

G—Isopropenyltoluene} Hydrogenation (Hz, Pd/C)

Click to download full resolution via product page

Caption: Hydrogenation of o-isopropenyltoluene to o-cymene.

Potential in Drug Development

While direct applications of o-isopropenyltoluene in pharmaceuticals are not widely
documented, its structural motifs are relevant in medicinal chemistry. The toluene and
isopropenyl groups can be found in various bioactive molecules. The isopropenyl group can
serve as a handle for further functionalization to introduce desired pharmacophores. The
aromatic ring can participate in 1t-stacking interactions with biological targets. Derivatives of o-
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isopropenyltoluene could be explored as intermediates in the synthesis of novel therapeutic
agents.

Safety and Toxicology

o-lsopropenyltoluene is a flammable liquid and should be handled with appropriate safety
precautions.[9] It is also classified as a skin and eye irritant.[3]

Table 3: GHS Hazard Information for o-lsopropenyltoluene

Hazard Class Hazard Statement

Flammable liquids H226: Flammable liquid and vapor
Skin corrosion/irritation H315: Causes skin irritation
Serious eye damage/eye irritation H319: Causes serious eye irritation

] o H361: Suspected of damaging fertility or the
Reproductive toxicity b hild
unborn chi

Source: Sigma-Aldrich Safety Data Sheet[9]

Handling and Storage

e Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.[1] Keep away from heat, sparks, and open flames.[9]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Toxicology

Detailed toxicological data, such as LD50 values, for o-isopropenyltoluene are not readily
available. However, based on its GHS classification, it is suspected of causing reproductive
toxicity.[9] The metabolism of o-isopropenyltoluene is likely to proceed via oxidation of the
isopropenyl group and the methyl group of the toluene ring.

Conclusion
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o-Isopropenyltoluene is a valuable and versatile chemical intermediate with applications in
organic synthesis and polymer chemistry. Its synthesis can be achieved through established
methods such as the Wittig and Grignard reactions. The reactivity of its isopropenyl group
allows for a variety of chemical transformations, making it a useful building block for more
complex molecules. While its direct role in drug development is not yet prominent, its structural
features suggest potential for its derivatives to be explored in medicinal chemistry. As with all
chemicals, proper safety precautions must be observed when handling and using o-
isopropenyltoluene.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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